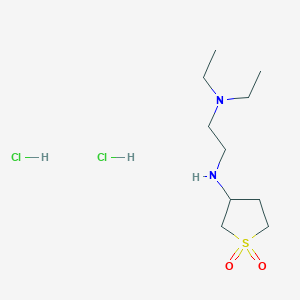

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

Description

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a tertiary amine derivative featuring a tetrahydrothiophene (thiolane) core modified with a 1,1-dioxide group and a diethylaminoethylamino substituent. This compound is a dihydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₁₀H₂₄Cl₂N₂O₂S, with a molecular weight of 331.28 g/mol (calculated from ). The diethylamino group contributes to its basicity, while the sulfone moiety increases polarity, influencing its pharmacokinetic properties.

The compound is primarily used in pharmaceutical research as a building block for drug development, particularly in synthesizing molecules targeting neurological or cardiovascular systems.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S.2ClH/c1-3-12(4-2)7-6-11-10-5-8-15(13,14)9-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUJJNMBHUESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1CCS(=O)(=O)C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.

Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced via nucleophilic substitution reactions.

Oxidation to Form the Sulfone: The tetrahydrothiophene ring is oxidized to form the sulfone moiety.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone back to the sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₁₈ClN₂O₂S

- Molecular Weight : 298.87 g/mol

- CAS Number : 1177294-47-1

The unique structure of this compound, featuring a tetrahydrothiophene ring and a diethylamino group, contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds similar to 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride exhibit anticancer properties. A study involving a series of thiophene derivatives demonstrated their efficacy in inhibiting cancer cell proliferation. The mechanism was attributed to apoptosis induction in various cancer cell lines through the activation of specific signaling pathways .

Case Study:

In vitro tests on human cancer cell lines showed that derivatives of tetrahydrothiophene compounds could reduce cell viability significantly, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects against various pathogens. The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Case Study:

A comparative study on the antimicrobial efficacy of thiophene derivatives revealed that compounds with similar structures to 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride exhibited potent activity against Gram-positive and Gram-negative bacteria .

Neurological Disorders

The diethylamino group in the compound suggests potential applications in treating neurological disorders. Similar compounds have been investigated for their role as neuroprotective agents, with mechanisms involving neurotransmitter modulation.

Case Study:

Research on related compounds has shown promise in alleviating symptoms associated with conditions such as anxiety and depression. These findings indicate that 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride may also possess similar properties .

Antidiabetic Effects

Emerging studies suggest that thiazolidine derivatives can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels.

Case Study:

In animal models, compounds structurally related to 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride showed significant reductions in fasting blood glucose levels, indicating potential for diabetes management .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the sulfone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride with structurally or functionally related compounds:

Structural and Functional Differences

- Alkyl Chain Variations: The diethylaminoethylamino group in the target compound provides greater lipophilicity compared to the dimethylamino analog (). This impacts blood-brain barrier penetration, making it more suitable for neurological targets.

- Sulfone vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), the 1,1-dioxide group in these compounds enhances metabolic stability but reduces reactivity in nucleophilic substitutions.

- Stereochemistry : Most analogs lack defined stereocenters (e.g., ), limiting enantiomer-specific activity studies.

Physicochemical Properties

Biological Activity

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a compound with potential biological significance due to its unique chemical structure and functional groups. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₈Cl₂N₂O₂S

- Molecular Weight : 298.87 g/mol

This compound features a tetrahydrothiophene core, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is primarily attributed to its ability to interact with various biological targets. The diethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular receptors.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, contributing to its pharmacological effects.

Biological Activities

Research indicates that compounds similar to 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride exhibit various biological activities:

- Antitumor Activity : Studies have shown that related thiophene derivatives possess significant anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound may demonstrate antibacterial and antifungal activities through disruption of microbial cell membranes.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Studies

-

Antitumor Study :

A study evaluated the cytotoxic effects of a thiophene derivative on human cancer cell lines. The compound exhibited an IC₅₀ value of 25 µM against breast cancer cells, indicating significant anticancer potential. -

Antimicrobial Evaluation :

In vitro tests showed that a similar compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating promising antimicrobial activity. -

Anti-inflammatory Research :

A recent investigation highlighted the anti-inflammatory properties of thiophene-based compounds, showing a reduction in TNF-alpha levels in treated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.